Structural Class Differentiation: Chromone Scaffold vs. Pyrazolopyridine Dione Core in GKT137831/GKT136901
Nox4-IN-1 (Compound 14m) is built upon a chromone core (C26H16ClN3O3), a chemical scaffold structurally orthogonal to the pyrazolopyridine-3,6(2H,5H)-dione core that defines first-generation dual NOX1/4 inhibitors such as GKT137831 (C21H19ClN4O2) and GKT136901 [1]. This chemotype divergence is critical because scaffold-dependent differences in binding mode, isoform selectivity, and off-target liability cannot be assumed equivalent [1]. The chromone series was specifically designed to diversify the structural landscape of NOX4 inhibitors, offering novel lead compounds with potentially distinct pharmacological trajectories [1].
| Evidence Dimension | Chemical scaffold / chemotype |
|---|---|
| Target Compound Data | Chromone core (MW 453.88, formula C26H16ClN3O3) |
| Comparator Or Baseline | GKT137831: Pyrazolopyridine dione core (MW 394.85, formula C21H19ClN4O2); GKT136901: Pyrazolopyridine dione core |
| Quantified Difference | Structurally distinct core scaffolds with different molecular weights, ring systems, and heteroatom arrangements; patent-classifiable chemotype difference |
| Conditions | Structural comparison based on published chemical structures |
Why This Matters
Procurement of a distinct chemotype enables orthogonal chemical biology validation, reducing the risk of scaffold-specific artifacts in target engagement studies.
- [1] Wu, S., Zhang, L., Hao, C., Ma, B., Li, Z., Fan, S., Li, Q., Hu, G. and Chen, Z. (2024). Chromone Derivatives as a Novel NOX4 Inhibitor: Design, Synthesis, and Regulation of ROS in Renal Fibroblast. Chem Biol Drug Des, 104: e70015. View Source
